D-6-Methyl-8-cyanomethylergoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-6-Methyl-8-cyanomethylergoline, also known as MCME, is a chemical compound that belongs to the ergoline family. It is a synthetic analog of ergot alkaloids and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
D-6-Methyl-8-cyanomethylergoline acts as a partial agonist at 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It also has affinity for dopamine receptors, which are involved in the regulation of movement and reward. This compound's mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
D-6-Methyl-8-cyanomethylergoline has several advantages for use in lab experiments. It is a potent and selective agonist for serotonin and dopamine receptors, allowing for precise modulation of neurotransmitter activity. It also has a long half-life, making it ideal for studying the long-term effects of drug treatment. However, this compound has some limitations, including its low solubility in water and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on D-6-Methyl-8-cyanomethylergoline. One area of interest is its potential use in treating neurological disorders, particularly Parkinson's disease and schizophrenia. This compound's effects on dopamine and serotonin receptors could make it a promising candidate for drug development in these areas. Another area of interest is its potential use in studying the role of serotonin and dopamine in the regulation of mood and behavior. Further research is needed to fully understand the mechanisms underlying this compound's effects and its potential applications in scientific research.
Conclusion:
This compound is a synthetic analog of ergot alkaloids that has been extensively studied for its potential use in scientific research. It has a range of biochemical and physiological effects and has been investigated for its potential use in treating various neurological disorders. This compound's mechanism of action is not fully understood, but it is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter release and neuronal activity. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of D-6-Methyl-8-cyanomethylergoline involves the reaction of 6-methyl-8-nitroergoline with cyanomethyl magnesium bromide. The resulting product is then reduced to this compound using lithium aluminum hydride. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
D-6-Methyl-8-cyanomethylergoline has been widely used in scientific research due to its potential applications in various fields. It has been studied for its effects on the central nervous system, particularly its interactions with serotonin receptors. This compound has also been investigated for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia.
Eigenschaften
18051-18-8 | |
Molekularformel |
C16H23NO |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |
InChI |
InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14?,16-/m1/s1 |
InChI-Schlüssel |
LBMFWYCMCHRLBU-YTXUZFAGSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Kanonische SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Synonyme |
6-methyl-8 beta-ergoline acetonitrile 6-methyl-8 beta-ergoline acetonitrile, (8alpha)-isomer 6-methyl-8 beta-ergoline acetonitrile, monohydrochloride, (8alpha,10beta)-isomer 6-methyl-8 beta-ergoline acetonitrile, monomesylate, (8alpha)-isomer 6-methyl-8 beta-ergoline acetonitrile, tartrate, (8beta)-(R-(R*,R*))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.